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molecular formula C7H4FNOS B8794235 4-Fluorobenzo[D]thiazol-7-OL CAS No. 1402003-96-6

4-Fluorobenzo[D]thiazol-7-OL

Cat. No. B8794235
M. Wt: 169.18 g/mol
InChI Key: GTUBXOCLLCGBKI-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

To a solution of 4-fluoro-7-methoxy-1,3-benzothiazole (C13) (10.50 g, 57.30 mmol) in dichloromethane (250 mL) was added aluminum chloride (30.56 g, 229.2 mmol) in one portion at room temperature. The reaction mixture was stirred for 12 hours and additional aluminum chloride (30.56 g, 229.2 mmol) was added. After another 12 hours, the reaction mixture was poured into ice water (1.0 L). The resulting precipitate was collected by filtration, washed with water, and with 1:1 dichloromethane/hexanes to afford the title compound as a yellow solid. Yield: 6.60 g, 39.0 mmol, 68%. Melting point: 165-167° C. LCMS m/z 170.4 (M+1). 1H NMR (300 MHz, DMSO-d6) δ 6.82 (m, 1H), 7.21 (m, 1H), 9.37 (s, 1H), 10.57 (s, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
30.56 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[C:5]([O:11]C)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[F:1][C:2]1[C:7]2[N:8]=[CH:9][S:10][C:6]=2[C:5]([OH:11])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=CC=C(C2=C1N=CS2)OC
Name
Quantity
30.56 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30.56 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C2=C1N=CS2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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